1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a furan ring, and a pyridinecarbonitrile core
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-fluorobenzylamine and 2-furylaldehyde.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Oxidation and Functional Group Interconversion: The final steps involve oxidation reactions to introduce the oxo group and further functional group interconversions to achieve the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique electronic properties of the compound make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds such as:
1-(3-Chlorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a chlorine substituent instead of fluorine, which may alter its reactivity and biological activity.
1-(3-Fluorobenzyl)-4-(2-thienyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-13-4-1-3-12(9-13)11-20-7-6-14(15(10-19)17(20)21)16-5-2-8-22-16/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFPRJMFXURMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327203 | |
Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-70-4 | |
Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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